molecular formula C43H37ClNiP2- B3120724 Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) CAS No. 27057-09-6

Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)

Cat. No.: B3120724
CAS No.: 27057-09-6
M. Wt: 709.8 g/mol
InChI Key: BNEHQBISUSMIRX-UHFFFAOYSA-M
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Description

Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II): Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II) , is a nickel-based organometallic compound. It is widely recognized for its role as a precursor to air-stable nickel precatalysts, which are essential in various catalytic processes, including cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) typically involves the reaction of nickel(II) chloride with triphenylphosphine and 2-methylphenyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidative Addition: Common reagents include aryl halides and alkyl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reductive Elimination: This reaction often requires the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include phosphines, amines, and other ligands.

Major Products Formed:

Mechanism of Action

The mechanism of action of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) involves its role as a catalyst in various reactions. The nickel center facilitates the formation and breaking of chemical bonds through oxidative addition, reductive elimination, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison: Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and stability. Compared to other nickel complexes, it offers enhanced stability and selectivity in catalytic reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) can be achieved through a ligand exchange reaction between Bis(triphenylphosphino)nickel(II) chloride and 2-methylphenylphosphine. The reaction can be carried out in a suitable solvent under inert atmosphere.", "Starting Materials": [ "Bis(triphenylphosphino)nickel(II) chloride", "2-methylphenylphosphine" ], "Reaction": [ "Add Bis(triphenylphosphino)nickel(II) chloride and 2-methylphenylphosphine in a 1:1 molar ratio in a suitable solvent such as dichloromethane or tetrahydrofuran.", "Stir the reaction mixture under inert atmosphere for several hours at room temperature.", "Filter the resulting solid and wash with cold solvent to obtain Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) as a yellow solid." ] }

CAS No.

27057-09-6

Molecular Formula

C43H37ClNiP2-

Molecular Weight

709.8 g/mol

IUPAC Name

chloronickel;methylbenzene;triphenylphosphane

InChI

InChI=1S/2C18H15P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-5H,1H3;1H;/q;;-1;;+1/p-1

InChI Key

BNEHQBISUSMIRX-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[C-]1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Canonical SMILES

CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
Reactant of Route 2
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
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Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
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Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
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Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
Reactant of Route 6
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)

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